molecular formula C8H14O3 B13089150 methyl (2R)-3-cyclobutyl-2-hydroxypropanoate

methyl (2R)-3-cyclobutyl-2-hydroxypropanoate

Cat. No.: B13089150
M. Wt: 158.19 g/mol
InChI Key: WYYFNIYZHQBFLB-SSDOTTSWSA-N
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Description

Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-cyclobutyl-2-hydroxypropanoate typically involves the esterification of (2R)-3-cyclobutyl-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Methyl (2R)-3-cyclobutyl-2-oxopropanoate.

    Reduction: (2R)-3-cyclobutyl-2-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R)-3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-3-cyclopentyl-2-hydroxypropanoate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    Methyl (2R)-3-cyclohexyl-2-hydroxypropanoate: Contains a cyclohexyl ring, leading to different steric and electronic properties.

Uniqueness

Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate is unique due to its cyclobutyl ring, which imparts distinct steric effects and reactivity compared to its cyclopentyl and cyclohexyl analogs.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R)-3-cyclobutyl-2-hydroxypropanoate

InChI

InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3/t7-/m1/s1

InChI Key

WYYFNIYZHQBFLB-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCC1)O

Canonical SMILES

COC(=O)C(CC1CCC1)O

Origin of Product

United States

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